molecular formula C12H20ClNOS B4702039 (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride

(3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride

Cat. No. B4702039
M. Wt: 261.81 g/mol
InChI Key: GYMGRNPEZKNSHW-UHFFFAOYSA-N
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Description

(3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride is not fully understood. However, studies have suggested that (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
(3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride has been found to have a range of biochemical and physiological effects. Studies have shown that (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride can induce oxidative stress, alter mitochondrial function, and modulate the expression of various genes involved in cell signaling pathways. (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. Additionally, (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride.

Future Directions

There are several future directions for the study of (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride. One of the most promising directions is the development of new anticancer drugs based on (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride. Additionally, (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and fungal infections. Further studies are needed to fully understand the mechanism of action of (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride and its potential applications in various fields.
Conclusion
In conclusion, (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride has been found to exhibit potent antitumor activity, as well as antifungal and antibacterial properties. Further studies are needed to fully understand the mechanism of action of (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride and its potential applications in various fields.

Scientific Research Applications

(3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride is in the field of medicinal chemistry. (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. (3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride has also been shown to have antifungal and antibacterial properties.

properties

IUPAC Name

3-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS.ClH/c1-14-9-3-8-13-10-11-4-6-12(15-2)7-5-11;/h4-7,13H,3,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMGRNPEZKNSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=C(C=C1)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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